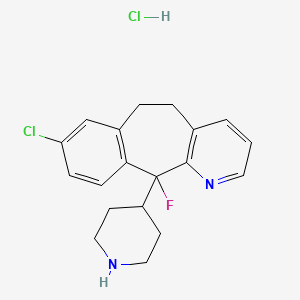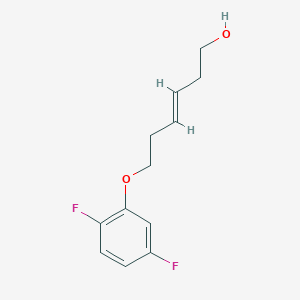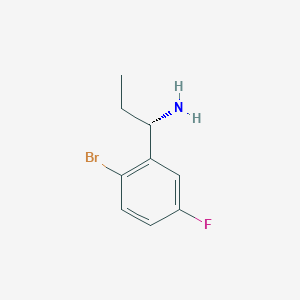
(S)-1-(2-Bromo-5-fluorophenyl)propan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-1-(2-Bromo-5-fluorophenyl)propan-1-amine is a chiral amine compound characterized by the presence of bromine and fluorine atoms on a phenyl ring. This compound is of interest in various fields of chemistry and pharmacology due to its unique structural features and potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(2-Bromo-5-fluorophenyl)propan-1-amine typically involves the following steps:
Bromination and Fluorination:
Chiral Amine Formation: The chiral center is introduced through asymmetric synthesis or chiral resolution techniques.
Industrial Production Methods
Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Catalysts and specific reagents are often employed to facilitate the reactions.
Análisis De Reacciones Químicas
Types of Reactions
(S)-1-(2-Bromo-5-fluorophenyl)propan-1-amine can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or aldehydes.
Reduction: Reduction of the amine group to form secondary or tertiary amines.
Substitution: Nucleophilic substitution reactions involving the bromine or fluorine atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed depend on the specific reactions and conditions used. For example, oxidation may yield ketones, while substitution reactions may result in the replacement of halogen atoms with other functional groups.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (S)-1-(2-Bromo-5-fluorophenyl)propan-1-amine involves its interaction with specific molecular targets and pathways. The presence of bromine and fluorine atoms may influence its binding affinity and activity. Detailed studies are required to elucidate the exact molecular mechanisms.
Comparación Con Compuestos Similares
Similar Compounds
(S)-1-(2-Bromo-4-fluorophenyl)propan-1-amine: Similar structure with a different position of the fluorine atom.
(S)-1-(2-Chloro-5-fluorophenyl)propan-1-amine: Chlorine atom instead of bromine.
(S)-1-(2-Bromo-5-chlorophenyl)propan-1-amine: Chlorine atom instead of fluorine.
Uniqueness
(S)-1-(2-Bromo-5-fluorophenyl)propan-1-amine is unique due to its specific substitution pattern on the phenyl ring, which may result in distinct chemical and biological properties compared to similar compounds.
Propiedades
Fórmula molecular |
C9H11BrFN |
|---|---|
Peso molecular |
232.09 g/mol |
Nombre IUPAC |
(1S)-1-(2-bromo-5-fluorophenyl)propan-1-amine |
InChI |
InChI=1S/C9H11BrFN/c1-2-9(12)7-5-6(11)3-4-8(7)10/h3-5,9H,2,12H2,1H3/t9-/m0/s1 |
Clave InChI |
RVKKUPFZTBJBOM-VIFPVBQESA-N |
SMILES isomérico |
CC[C@@H](C1=C(C=CC(=C1)F)Br)N |
SMILES canónico |
CCC(C1=C(C=CC(=C1)F)Br)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


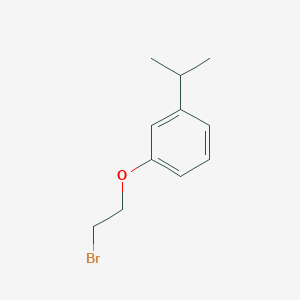
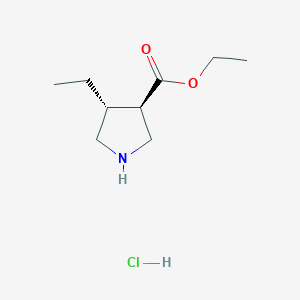
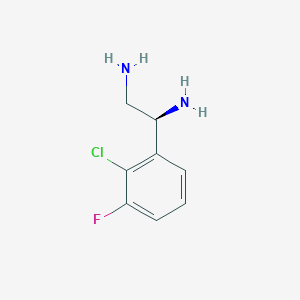
![(2-(4-(Trifluoromethoxy)phenyl)benzo[D]oxazol-5-YL)methanamine](/img/structure/B13052470.png)
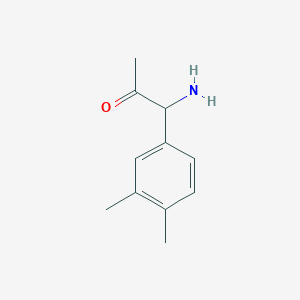
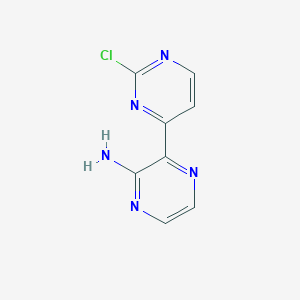
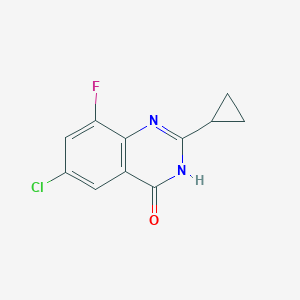
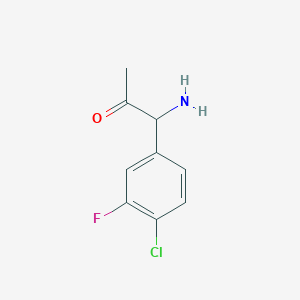
![(3S)-3-Amino-3-[2-chloro-3-(trifluoromethyl)phenyl]propanenitrile](/img/structure/B13052495.png)
![3-(Piperidin-3-YL)-3,4-dihydro-2H-benzo[E][1,3]oxazin-2-one hcl](/img/structure/B13052505.png)
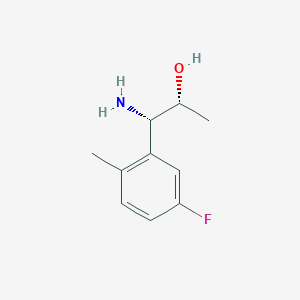
![Racemic-(2R,5R)-Tert-Butyl 2-(Iodomethyl)-1,7-Dioxa-10-Azaspiro[4.6]Undecane-10-Carboxylate](/img/structure/B13052522.png)
